4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXISWHNBLEABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphtho[1,2-d]thiazole Core: This can be achieved by reacting naphthylamine with a thioamide under acidic conditions to form the thiazole ring.
Introduction of the Benzamide Group: The naphtho[1,2-d]thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Dimethylamino Substitution: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphtho[1,2-d]thiazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
The structural and functional attributes of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can be contextualized by comparing it to related compounds, as detailed below:
Structural Analogues in the Naphtho[1,2-d]thiazole Family
Key Compounds :
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) (): Structure: Features a dimethylamino-methyl substituent on the thiazole ring and a pyridinyl group. Properties: Melting point and spectral data (HRMS, NMR) confirm structural integrity.
2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) (): Structure: Incorporates a pyrimidine-pyrazole fused system and a benzamido group. Properties: Higher molecular weight (437.52 g/mol) compared to the target compound, with a melting point of 276°C. The benzamido group may enhance π-π stacking interactions.
3,5-Dimethoxy-N-(naphtho[1,2-d][1,3]thiazol-2-yl)benzamide (): Structure: Methoxy substituents on the benzamide instead of dimethylamino. Properties: Methoxy groups increase hydrophobicity and electron-donating capacity but reduce basicity compared to dimethylamino.
Comparative Table :
Indeno[1,2-d]thiazole Derivatives ()
Compounds such as 7c–7i feature an indeno[1,2-d]thiazole core instead of naphtho[1,2-d]thiazole. For example:
- 7c (N-(6-Isobutoxy-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide): The isobutoxy group increases lipophilicity (logP ~4.2 estimated), which may enhance membrane permeability but reduce solubility.
Simplified Thiazole-Benzamide Analogues
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Structure: A non-fused thiazole with dichlorobenzamide. Properties: Lower molecular weight (297.15 g/mol) and simpler structure. The chlorine atoms introduce electronegativity, affecting reactivity.
Biological Activity
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, with the chemical formula C17H16N2S, is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzamide core with a dimethylamino group and a naphtho[1,2-d]thiazole moiety, which contribute to its distinct chemical behavior and reactivity.
The biological activity of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors that regulate cell signaling processes related to proliferation and apoptosis.
- Ion Channel Effects : The compound could influence ion channels, affecting cellular excitability and signaling.
Therapeutic Potential
Research indicates that this compound exhibits promising anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines, suggesting that 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide may also exhibit such activities.
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluated the cytotoxic effects of similar naphthoquinone-benzamide derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds were more potent than the standard chemotherapy agent cisplatin in certain contexts .
- Fluorescent Probes : The unique photophysical properties of the naphtho[1,2-d]thiazole moiety suggest potential applications as fluorescent probes in biological imaging .
- Inflammatory Response Modulation : Compounds with similar structures have been explored for their ability to modulate inflammatory responses, indicating that 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide may also play a role in reducing inflammation through specific pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodide | Structure | Anti-cancer activity |
| 4-(dimethylamino)pyridine derivatives | Structure | Enzyme inhibition |
| Benzamide derivatives | Structure | Antiviral activity |
This comparison highlights the unique aspects of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide while situating it within a broader context of research on similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
Intermediate preparation : Formation of the naphthothiazole-2-amine core via cyclization of 2-aminonaphthalene-1-thiol with aldehydes or ketones .
Coupling reactions : The benzamide group is introduced via amide bond formation between 4-(dimethylamino)benzoic acid derivatives (e.g., acid chlorides) and naphthothiazole-2-amine under reflux in anhydrous solvents (e.g., DMF or THF) with coupling agents like EDC/HOBt .
- Critical factors : Yield optimization requires precise control of reaction time (12–24 hours), temperature (70–100°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is essential to achieve >90% purity .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Analytical workflow :
NMR spectroscopy : ¹H/¹³C NMR confirms the presence of dimethylamino protons (~δ 2.8–3.1 ppm) and aromatic protons from the naphthothiazole moiety (δ 7.5–8.5 ppm) .
Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₃OS: calculated 368.12, observed 368.11) .
X-ray crystallography : Resolves spatial arrangement of the naphthothiazole-benzamide scaffold, critical for docking studies .
Q. What preliminary biological activities have been reported for this compound?
- Key findings :
- Antimicrobial activity : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via disk diffusion assays, likely targeting bacterial membrane integrity .
- Anticancer potential : Demonstrates IC₅₀ values <10 µM against HeLa and MCF-7 cell lines in MTT assays, suggesting apoptosis induction through ROS-mediated pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- SAR insights :
- Dimethylamino group : Enhances solubility and cellular uptake; substitution with bulkier groups (e.g., piperidine) reduces potency due to steric hindrance .
- Naphthothiazole core : Rigidity improves binding to hydrophobic enzyme pockets (e.g., 12-lipoxygenase), as seen in docking studies with derivatives like Lox12Slug001 (binding score: -11.40) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
Standardize protocols (e.g., 48-hour incubation, 10% FBS).
Cross-validate using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. How can synthetic yields be improved without compromising purity?
- Advanced methods :
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and increases yield (75% → 85%) by enhancing reaction homogeneity .
- Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing side products .
Q. What computational tools are effective for predicting off-target interactions?
- Approach :
Docking software (AutoDock Vina, Glide) : Screen against kinase libraries to identify off-targets (e.g., EGFR, VEGFR2) .
Machine learning models : Train on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
